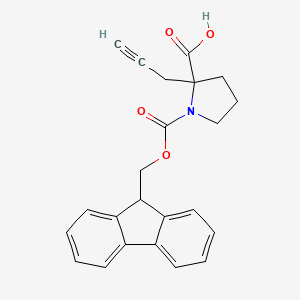
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C23H21NO4 and its molecular weight is 375.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to the chemical , have been identified as potent inhibitors to microbial strains such as Escherichia coli and Saccharomyces cerevisiae. These acids, due to their microbial inhibitory properties, are crucial in understanding microbial resistance and tolerance, especially in the production of biorenewable chemicals. Their role in damaging the cell membrane and reducing microbial internal pH is significant for developing metabolic engineering strategies aimed at enhancing microbial robustness in industrial applications (Jarboe et al., 2013).
Environmental Persistence and Bioaccumulation
The environmental behavior of carboxylic acid structures, akin to the compound in focus, raises concerns about their bioaccumulation potential. Studies comparing perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) shed light on the bioaccumulative nature of these compounds. The examination of their persistence and detection in wildlife underscores the need for further research on their environmental impact, particularly those with longer carbon chains, as they may exhibit behavior similar to or greater than certain bioaccumulative substances (Conder et al., 2008).
Supercritical Fluids in Carboxylic Acids Extraction
The extraction of carboxylic acids from aqueous solutions using supercritical fluids presents an efficient method with higher yield, simplicity, and environmental benefits. Supercritical CO2, due to its non-toxic and non-polluting characteristics, is particularly recommended for reactive extraction processes, offering a competitive edge over traditional separation methods (Djas & Henczka, 2018).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in peptide synthesis , suggesting that they may interact with proteins or enzymes involved in these processes.
Mode of Action
It’s known that similar compounds are used in peptide synthesis , which suggests that they may interact with their targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its potential role in peptide synthesis , it may influence the pathways related to protein synthesis and degradation.
Result of Action
Given its potential role in peptide synthesis , it may influence the structure and function of proteins within the cell.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-ynylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h1,3-6,8-11,20H,7,12-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEZPZHZRYBXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138510-43-5 |
Source


|
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)

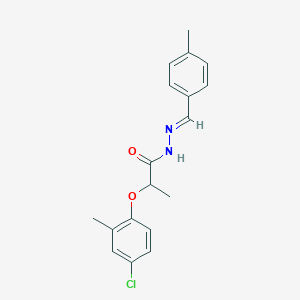
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483809.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)
![6-Tert-butyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2483814.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2483815.png)
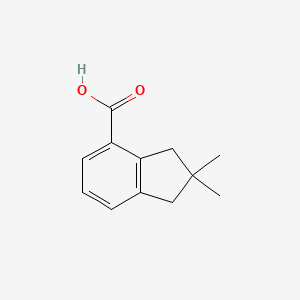
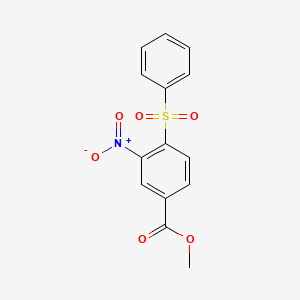
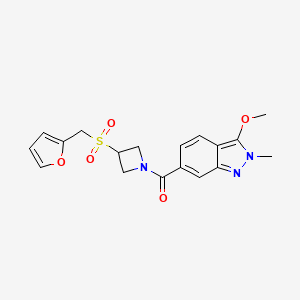
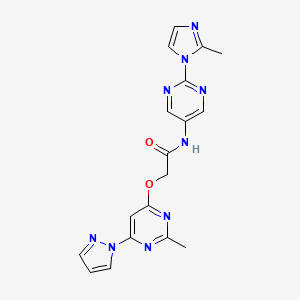
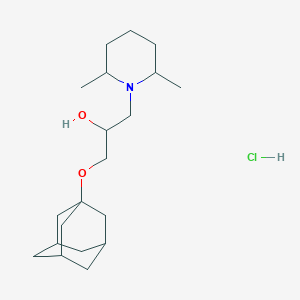
![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2483822.png)
